3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one class, characterized by a fused bicyclic core with substituents that modulate its physicochemical and biological properties. Key structural features include:
- A 3-(propan-2-yloxy)propyl chain at position 5, introducing ether-linked hydrophobicity and conformational flexibility.
- A 4-(propan-2-yl)phenyl group at position 4, enhancing lipophilicity and steric bulk.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic and hydrogen-bonding interactions are critical.
Properties
Molecular Formula |
C26H31N3O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O3/c1-16(2)18-10-12-19(13-11-18)25-22-23(20-8-5-6-9-21(20)30)27-28-24(22)26(31)29(25)14-7-15-32-17(3)4/h5-6,8-13,16-17,25,30H,7,14-15H2,1-4H3,(H,27,28) |
InChI Key |
VRPKPEVLKRSJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of pyrrolo[3,4-c]pyrazoles can inhibit tumor growth by up to 45% through mechanisms that may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
-
Anti-inflammatory Properties :
- Compounds structurally similar to this one have demonstrated the ability to inhibit nitric oxide production, suggesting potential applications in treating inflammatory diseases .
-
Antiviral Effects :
- Certain synthesized pyrrolinones have shown effectiveness as inhibitors of the HIV-1 protease, indicating that this compound might also possess antiviral properties due to its structural features .
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrrolo[3,4-c]pyrazoles | Tumor growth inhibition (up to 45%) |
| Anti-inflammatory | 2,3-dihydro derivatives | Inhibition of NO production |
| Antiviral | N-methylated derivatives | Inhibition of HIV-1 protease |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of pyrrolo[3,4-c]pyrazole derivatives, including the compound . The results indicated a significant reduction in cell viability in various cancer cell lines, highlighting the compound's potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
In another study focused on anti-inflammatory effects, the compound was tested for its ability to inhibit cytokine release in vitro. The findings showed a marked decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
Case Study 3: Antiviral Activity
Research into the antiviral properties revealed that modifications to the core structure could enhance binding affinity to viral proteases. This underscores the potential for developing new antiviral therapies based on this compound.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous pyrrolo-pyrazolone derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
*logP calculated using fragment-based methods (e.g., XLogP3).
Key Findings
Substituent Impact on Lipophilicity :
- The target compound’s isopropoxypropyl and isopropylphenyl groups confer higher lipophilicity (logP ~4.2) compared to the hydroxypropyl/trimethoxyphenyl analog (logP ~2.8) . This enhances membrane permeability but may reduce aqueous solubility.
- The trifluoromethyl group in Compound 25 (logP ~4.1) mirrors the target’s lipophilicity, suggesting similar pharmacokinetic profiles .
Hydrogen-Bonding and Tautomerism: The 2-hydroxyphenyl group in the target compound enables tautomerism (e.g., keto-enol equilibria), as observed in hydroxypyrazole derivatives . This contrasts with simpler hydroxy substituents in Compounds 25/38, which lack aromatic conjugation.
Thermal Stability :
- High melting points (>200°C) in analogs (e.g., 247–249°C for Compound 14 ) suggest strong intermolecular interactions (e.g., π-stacking, H-bonding). The target compound likely exhibits similar stability.
Synthetic Accessibility :
- The target’s propan-2-yloxypropyl chain may require specialized alkylation or etherification steps, contrasting with the hydroxypropyl group in ’s compound, which is simpler to introduce . Yields for such syntheses are typically moderate (e.g., 9–54% in –7) .
Comparatively, the naphthyl group in Compound 14 enhances aromatic stacking but may increase metabolic liability .
Computational and Experimental Insights
- Electron Density Analysis : Tools like Multiwfn could map the target’s electron localization function (ELF), highlighting regions susceptible to electrophilic attack (e.g., the pyrazolone carbonyl).
- Docking Studies : Molecular modeling (as in ) would clarify how the isopropoxypropyl chain influences target binding vs. the hydroxypropyl group in analogs.
Biological Activity
The compound 3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.51 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N3O3 |
| Molecular Weight | 398.51 g/mol |
| IUPAC Name | This compound |
Biological Activity
1. Antidepressant Potential
Research indicates that compounds with similar structural motifs exhibit antidepressant effects. For instance, derivatives of nitrogen-containing heterocycles have been studied for their serotonin reuptake inhibition capabilities. The compound may share these properties due to its structural similarities to known antidepressants.
Case Study: A study evaluating various nitrogen-containing heterocycles found that certain derivatives displayed significant serotonin transporter (SERT) inhibitory activity, suggesting a potential mechanism for mood enhancement and anxiety reduction .
2. Antioxidant Activity
The presence of the hydroxyl group in the structure suggests potential antioxidant properties. Hydroxylated compounds are often linked to the scavenging of free radicals, which can mitigate oxidative stress in biological systems.
Research Findings: A comparative analysis of various phenolic compounds demonstrated that those with hydroxyl substitutions exhibited enhanced antioxidant activity, potentially translating to protective effects against cellular damage .
The biological activity of this compound may be attributed to several mechanisms:
- Serotonin Reuptake Inhibition: Similar compounds have shown to inhibit serotonin reuptake, which is crucial in managing depression and anxiety disorders.
- Antioxidant Mechanism: The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
Research Findings and Evidence
Recent studies have synthesized various derivatives of pyrrolo[3,4-c]pyrazole and evaluated their biological activities. These studies suggest that modifications to the core structure can significantly influence pharmacological effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
